4-(Aminomethyl)benzoic acid

概述

描述

氨基甲基苯甲酸,也称为4-氨基甲基苯甲酸,是一种化学化合物,分子式为C8H9NO2。它主要以其抗纤溶特性而闻名,这意味着它有助于防止纤维蛋白凝块的分解。 这种化合物因其独特的化学性质而在各种医药和工业应用中得到应用 .

准备方法

合成路线和反应条件

氨基甲基苯甲酸可以通过几种方法合成。 一种常见的方法是将对苯二甲酸二甲酯用氢氧化钾水解得到4-甲基苯甲酸,然后进行氯化和后续胺化,生成氨基甲基苯甲酸 . 另一种方法涉及使用活性炭进行脱色,并添加稀盐酸以达到所需的pH值 .

工业生产方法

在工业环境中,氨基甲基苯甲酸是使用大型化学反应器生产的,其中反应条件被仔细控制以确保高产率和纯度。 该过程通常涉及使用催化剂以及特定的温度和压力条件来优化反应 .

化学反应分析

反应类型

氨基甲基苯甲酸会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 添加氢或去除氧,导致形成还原产物。

常见试剂和条件

用于氨基甲基苯甲酸反应的常见试剂包括盐酸、氢氧化钾和各种氯化剂。 反应条件,如温度和pH值,被仔细控制以获得所需的产物 .

形成的主要产物

涉及氨基甲基苯甲酸的反应形成的主要产物包括在制药和工业应用中使用的各种衍生物。 这些产物通常以其增强的化学稳定性和生物活性为特征 .

科学研究应用

氨基甲基苯甲酸具有广泛的科学研究应用:

化学: 用作合成更复杂化学化合物的先驱。

生物学: 研究其在抑制纤溶和其在治疗出血性疾病中的潜在用途中的作用。

作用机制

氨基甲基苯甲酸的主要作用机制涉及其抗纤溶特性。它通过阻止纤溶酶原活化为纤溶酶来抑制纤维蛋白凝块的分解,纤溶酶负责纤溶作用。 这种作用有助于维持血凝块的稳定性并防止过度出血 .

相似化合物的比较

类似化合物

4-氨基苯甲酸: 结构相似,但缺乏连接到氨基的甲基。

2-氨基-5-甲基苯甲酸: 在苯环的不同位置包含一个甲基.

独特性

氨基甲基苯甲酸因其特定的抗纤溶特性而独一无二,这使其在用于防止过度出血的医疗应用中特别有用。 它的化学结构允许与生物分子进行特定相互作用,与类似化合物相比,提高了它的有效性 .

生物活性

4-(Aminomethyl)benzoic acid, also known as para-aminomethylbenzoic acid (PAMBA), is a compound of significant interest due to its diverse biological activities. This article explores its antifibrinolytic properties, its role as a competitive inhibitor in peptide transport systems, and its potential therapeutic applications, particularly in the context of viral infections.

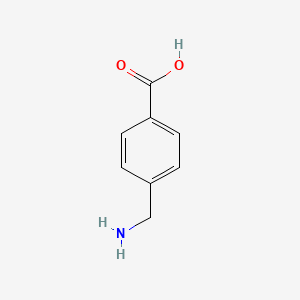

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 153.16 g/mol

- CAS Number : 303-29-7

This compound possesses an amino group that contributes to its biological activity, particularly in inhibiting fibrinolysis.

Antifibrinolytic Activity

This compound is recognized as a type II antifibrinolytic agent. Its mechanism involves the inhibition of plasminogen activation, which is crucial for fibrin degradation. Studies have shown that it acts as a weak competitive inhibitor of plasminogen, thereby reducing fibrinolysis and promoting hemostasis.

Key Findings:

- Inhibition Mechanism : It blocks lysine-binding sites on plasminogen, preventing its interaction with fibrin and subsequent activation by tissue-type plasminogen activator (t-PA) .

- Comparative Efficacy : While it is less effective than other lysine analogs like tranexamic acid, it still demonstrates significant antifibrinolytic properties .

Peptide Transport Inhibition

Research indicates that this compound serves as a competitive inhibitor of peptide transport through the PepT1 transporter in renal epithelial cells. This property suggests potential applications in modulating peptide absorption and metabolism.

Experimental Insights:

- Competitive Inhibition : The compound inhibits the influx of labeled peptides in Xenopus laevis oocytes expressing PepT1, demonstrating its capacity to bind competitively at the transporter’s external surface .

- Kinetic Parameters : The inhibition constant (K) for this compound has been determined to be in the low millimolar range, indicating moderate affinity for the transporter .

Filovirus Entry Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds have shown promise in preclinical trials for their ability to inhibit viral entry into host cells.

| Compound | EC (μM) | Viral Target |

|---|---|---|

| CBS1118 | <10 | Ebola Virus |

| CBS1118 | <10 | Marburg Virus |

The derivatives based on this compound exhibited good metabolic stability and did not significantly inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Case Studies

- Hemostatic Activity Study : A study synthesized several dipeptide derivatives containing this compound and evaluated their effects on blood plasma coagulation. The results indicated no significant cytotoxicity or hemolysis at varying concentrations, supporting the safety of these compounds for therapeutic use .

- Viral Inhibition Trials : In vitro studies demonstrated that specific derivatives of this compound can effectively inhibit filovirus entry into Vero cells, showcasing their potential as antiviral agents .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 4-(Aminomethyl)benzoic acid?

- Methodological Answer : Synthesis typically involves Hofmann rearrangement of 4-cyanobenzoic acid derivatives or coupling reactions using benzylamine precursors. Characterization includes:

- Melting Point Analysis : Confirm purity (>98%) via observed melting point (>300°C) .

- Spectroscopic Techniques : Use H NMR (e.g., δ 7.98 ppm for aromatic protons) and LC-MS to verify molecular weight (151.16 g/mol) and structure .

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures absence of impurities .

Q. How does the stability of this compound vary under experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Storage : Store at 0–5°C in airtight containers to prevent decomposition .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO) and high temperatures (>150°C) to prevent decarboxylation .

- Long-Term Stability : Monitor via periodic TLC or HPLC to detect degradation products .

Q. Which analytical techniques are most reliable for quantifying this compound in mixtures?

- Methodological Answer :

- Reverse-Phase HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 220 nm .

- Titrimetry : Employ acid-base titration in non-aqueous solvents (e.g., glacial acetic acid) due to low aqueous solubility .

Advanced Research Questions

Q. How can computational docking methods predict the binding interactions of this compound with target proteins?

- Methodological Answer :

- Software Tools : Use GOLD (Genetic Optimisation for Ligand Docking) to explore ligand flexibility and protein partial flexibility .

- Parameters : Set genetic algorithm runs (≥10) to sample conformational space, with scoring functions (e.g., ChemPLP) to prioritize poses matching crystallographic data .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced biological activity?

- Methodological Answer :

- Functionalization : Introduce sulfonamide or trifluoroethyl groups (e.g., via nucleophilic substitution) to improve enzyme inhibition (e.g., carbonic anhydrase) .

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl moiety during multi-step syntheses .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based inhibitors?

- Methodological Answer :

- In Vitro Assays : Measure IC values against target enzymes (e.g., dihydropteroate synthase) using spectrophotometric methods .

- Molecular Modeling : Compare electrostatic potential maps of derivatives to correlate substituent effects with binding affinity .

Q. What experimental precautions are critical when handling reactive intermediates in this compound derivatization?

- Methodological Answer :

- Safety Protocols : Use inert atmospheres (N) for moisture-sensitive reactions and Schlenk lines for air-sensitive intermediates .

- Waste Management : Segregate halogenated byproducts (e.g., brominated derivatives) for specialized disposal .

Q. How should contradictory data on the enzyme inhibition potency of this compound derivatives be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., sulfonamides) .

- Crystallography : Resolve binding modes via X-ray diffraction to identify steric or electronic mismatches in conflicting studies .

Q. What methodologies determine the optimal concentration of this compound in cell-based assays?

- Methodological Answer :

属性

IUPAC Name |

4-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTBMLYLENLHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | aminomethylbenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminomethylbenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204568 | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000264 [mmHg] | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-91-7 | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethylbenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68WG9JKC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。